4-Fluoroanisole-2,3,5,6-d4

Description

Molecular Architecture and Isotopic Labeling Patterns

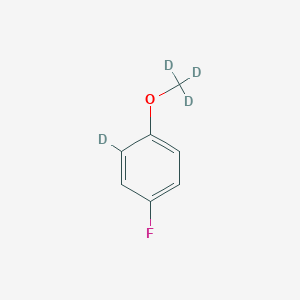

This compound possesses a unique molecular architecture defined by the selective placement of deuterium atoms within the aromatic framework. The compound maintains the fundamental structure of 4-fluoroanisole while incorporating four deuterium atoms at specific positions around the benzene ring. The molecular formula of this deuterated derivative is C7D4H3FO, with a molecular weight of 130.1529 atomic mass units, representing an increase of approximately 4 atomic mass units compared to the non-deuterated parent compound.

The isotopic labeling pattern follows a systematic arrangement where deuterium atoms replace hydrogen atoms at the 2, 3, 5, and 6 positions of the aromatic ring, while the hydrogen atom at the 4-position adjacent to the fluorine substituent remains unaltered. This selective deuteration strategy preserves the electronic properties of the fluorine substituent while modifying the vibrational characteristics of the aromatic system. The methoxy group attached to the benzene ring retains its original hydrogen composition, maintaining the -OCH3 functionality rather than incorporating deuterated methyl groups.

Spectroscopic analysis reveals that the deuterium incorporation achieves exceptionally high isotopic purity, with reports indicating 99 atom percent deuterium content and minimum 98 percent chemical purity. This high degree of isotopic labeling ensures reliable performance in analytical applications requiring precise isotopic distinction. The deuterium atoms exhibit characteristic nuclear magnetic resonance properties that distinguish them from their protium counterparts, enabling enhanced resolution and clarity in spectral analysis applications.

The strategic positioning of deuterium atoms creates a distinctive isotopic signature that can be readily detected through mass spectrometry and nuclear magnetic resonance spectroscopy. The mass difference between the deuterated and non-deuterated forms provides a clear analytical window for tracking molecular transformations and metabolic pathways. Furthermore, the deuterium substitution pattern influences the symmetry properties of the molecule, affecting both vibrational frequencies and electronic transitions.

X-ray Crystallographic Analysis of Deuterium Substituent Effects

X-ray crystallographic investigations of deuterated aromatic compounds have provided valuable insights into the structural consequences of isotopic substitution. Although specific crystallographic data for this compound is limited in the available literature, comparative studies of related fluoroanisole derivatives reveal important structural trends that can be extrapolated to understand deuterium effects.

Crystallographic analysis of fluoroanisole derivatives demonstrates that these compounds exhibit distinct conformational preferences influenced by both electronic and steric factors. The presence of the fluorine substituent creates an electron-withdrawing effect that influences the electron density distribution around the aromatic ring, potentially affecting the bond lengths and angles in deuterated variants. The methoxy group orientation relative to the fluorine substituent plays a crucial role in determining the overall molecular conformation, with studies showing preferences for both syn and anti arrangements depending on substitution patterns.

Research on deuterium exchange reactions in aromatic systems has revealed that deuteration patterns follow specific regioselectivity rules influenced by electronic effects. In the case of 4-fluoroanisole, deuteration studies demonstrate preferential incorporation at ortho positions relative to the methoxy group, with incorporation levels reaching 98 percent at ortho positions, 95 percent at meta positions, and 90 percent at para positions. These findings suggest that the deuterium substituents in this compound occupy positions that reflect both kinetic and thermodynamic preferences for isotopic exchange.

The nuclear quantum effects of deuterium atoms contribute to subtle but measurable changes in molecular geometry compared to protium-containing analogs. Computational studies of deuterated anisole derivatives indicate that deuterium substitution can lead to geometrical differences in methoxy group orientations and hydrogen-bonded structures of intermediates and transition states. These effects arise from the different nuclear quantum properties of deuterium compared to hydrogen, including reduced zero-point vibrational energy and altered vibrational frequencies.

Crystallographic analysis of organometallic complexes containing fluoroanisole ligands provides additional structural insights relevant to deuterated derivatives. Studies of tricarbonyl chromium complexes with fluoroanisole ligands reveal that coordination occurs through the aromatic ring system, with the metal center influencing both the planarity of the aromatic system and the orientation of substituents. Such coordination studies suggest that deuterium substitution would not significantly alter the fundamental coordination geometry but might influence the vibrational properties of the coordinated ligand.

Comparative Structural Analysis with Non-Deuterated 4-Fluoroanisole

The structural comparison between this compound and its non-deuterated counterpart reveals both similarities and notable differences arising from isotopic substitution effects. The parent compound 4-fluoroanisole exhibits a molecular formula of C7H7FO with a molecular weight of 126.13 atomic mass units, density of 1.114 grams per milliliter at 25 degrees Celsius, and specific boiling and melting points of 157 degrees Celsius and -45 degrees Celsius, respectively.

The fundamental electronic structure remains largely unchanged between the deuterated and non-deuterated forms, with both compounds maintaining the same bonding patterns and electron distribution around the aromatic ring. The fluorine substituent continues to exert its electron-withdrawing influence, while the methoxy group provides its characteristic electron-donating effect through resonance interactions. However, the presence of deuterium atoms introduces subtle changes in vibrational properties that can influence molecular dynamics and reaction kinetics.

Rotational spectroscopic studies of fluoroanisole isomers provide valuable insights into conformational preferences that apply to both deuterated and non-deuterated forms. Research demonstrates that fluoroanisole derivatives exhibit distinct rotamer geometries depending on the relative positions of fluorine and methoxy substituents. For 4-fluoroanisole specifically, the para arrangement creates a molecular environment where the methoxy group can adopt different orientational preferences relative to the aromatic plane.

The isotope effect manifests most prominently in vibrational spectroscopy, where deuterium substitution leads to characteristic frequency shifts due to the increased mass of deuterium compared to hydrogen. These frequency shifts follow predictable patterns based on the reduced mass of vibrational modes involving carbon-deuterium bonds compared to carbon-hydrogen bonds. The vibrational frequency changes provide a direct experimental method for confirming the deuteration pattern and assessing the completeness of isotopic substitution.

Computational studies comparing deuterated and non-deuterated anisole derivatives reveal that nuclear quantum effects contribute to measurable differences in equilibrium geometries. The calculations demonstrate that deuterium incorporation can influence bond lengths, particularly those involving carbon-deuterium bonds, which exhibit slightly different equilibrium distances compared to carbon-hydrogen bonds. These geometric differences, while small in magnitude, can be detected through high-resolution spectroscopic and crystallographic techniques.

| Property | 4-Fluoroanisole | This compound |

|---|---|---|

| Molecular Formula | C7H7FO | C7D4H3FO |

| Molecular Weight (amu) | 126.13 | 130.1529 |

| Deuterium Content | 0% | 99 atom % |

| Chemical Purity | ≥99% | ≥98% |

| Isotopic Positions | N/A | 2,3,5,6-positions |

Kinetic isotope effects represent another important aspect of the structural comparison between deuterated and non-deuterated forms. Primary kinetic isotope effects arise when deuterium atoms are directly involved in bond-breaking or bond-forming processes, while secondary kinetic isotope effects occur when deuterium substitution influences the reaction coordinate without direct participation. Studies of hydrogen and deuterium transfer reactions from anisole derivatives demonstrate that these isotope effects can provide valuable mechanistic information about reaction pathways and transition state structures.

The enhanced metabolic stability often observed with deuterated compounds arises from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This increased bond strength can slow metabolic degradation processes that involve carbon-hydrogen bond cleavage, potentially altering the pharmacokinetic profile of deuterated derivatives. For this compound, this effect would be most pronounced for metabolic pathways involving hydroxylation or other oxidative processes at the deuterated ring positions.

Properties

IUPAC Name |

2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPWUFMFHBIKQI-VZOYEPQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroanisole-2,3,5,6-d4 typically involves the deuteration of 4-fluoroanisole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out using deuterated solvents and a catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroanisole-2,3,5,6-d4 undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Various substituted anisoles.

Oxidation: Fluoroanisaldehydes or fluoroanisic acids.

Reduction: Fluoroanisyl alcohols.

Coupling: Biaryl compounds.

Scientific Research Applications

4-Fluoroanisole-2,3,5,6-d4 is widely used in scientific research due to its unique properties:

Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

Industry: Applied in the synthesis of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoroanisole-2,3,5,6-d4 is primarily related to its role as a labeled compound in NMR spectroscopy. The deuterium atoms provide distinct signals that help in elucidating molecular structures and reaction pathways. In metabolic studies, it acts as a tracer to monitor the incorporation and transformation of the compound within biological systems .

Comparison with Similar Compounds

Similar Compounds

4-Fluoroanisole: The non-deuterated version, commonly used in organic synthesis.

4-Fluorophenyl Methyl Ether: Another name for 4-fluoroanisole.

4-Methoxyfluorobenzene: A similar compound with a methoxy group and a fluorine atom on the benzene ring

Uniqueness

4-Fluoroanisole-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies.

Biological Activity

4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-fluoroanisole, which is an aromatic compound with significant applications in medicinal chemistry and biological research. The presence of deuterium enhances its stability and allows for more precise tracking in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C8H8D4F

- CAS Number : 1219802

- Molecular Weight : 172.21 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : Compounds similar to 4-fluoroanisole are known to bind to several receptors including adrenergic and serotonin receptors. This binding can modulate neurotransmitter release and affect various signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes. For instance, it could potentially inhibit cytochrome P450 enzymes which are crucial in drug metabolism.

- Cellular Effects : The interaction with cellular targets can lead to alterations in gene expression and cellular signaling pathways that regulate growth and apoptosis.

Biochemical Pathways

Research indicates that 4-fluoroanisole derivatives can influence several biochemical pathways:

- Antioxidant Activity : Some studies suggest that fluorinated compounds exhibit enhanced antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : There is evidence that similar compounds can exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of fluorinated compounds found that they significantly reduced neuronal death in models of oxidative stress. The mechanism was linked to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various fluorinated aromatic compounds similar to 4-fluoroanisole. Results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of 4-Fluoroanisole Derivatives

Applications in Research

The unique properties of this compound make it valuable in various research fields:

- Drug Development : Its stable isotope labeling is beneficial for understanding drug metabolism and pharmacokinetics.

- Metabolic Studies : Used as a tracer in metabolic studies to elucidate biochemical pathways involving aromatic compounds.

- Analytical Chemistry : Its deuterated form enhances the accuracy of NMR spectroscopy and mass spectrometry analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.